2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-19-9-11(14(18-19)22-2)13(21)17-8-12(20)16-7-10-5-3-4-6-15-10/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMOYIFMRGJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The formamido group is then added through a formylation reaction. Finally, the pyridine ring is introduced, and the acetamide group is attached through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit significant biological activities, making them valuable in pharmaceutical applications. Specifically, 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide has shown promise in the following areas:
Anticancer Properties
Studies have demonstrated that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular targets .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been explored, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Recent studies have also evaluated the antimicrobial properties of pyrazole derivatives, revealing moderate to good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell function positions it as a potential candidate for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of This compound involves several steps:
- Formation of Pyrazole Derivative : The initial step typically involves the synthesis of the pyrazole core through condensation reactions.
- Acylation : The introduction of the formamido group is achieved via acylation methods.
- Pyridine Integration : Finally, the pyridine moiety is incorporated using nucleophilic substitution reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s unique substituent arrangement distinguishes it from related acetamides. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Pyrazole vs. Benzimidazole/Isoxazole Cores : The target compound’s pyrazole core (with methoxy and methyl groups) offers distinct electronic and steric properties compared to benzimidazole () or isoxazole () derivatives. Benzimidazole-containing analogs (e.g., Compound 28 ) exhibit antifungal activity, suggesting the pyrazole-pyridine combination in the target compound may target similar pathways.
- Functional Groups: The methoxy group enhances lipophilicity, contrasting with chloro () or cyano () substituents, which may increase electrophilicity or hydrogen-bonding capacity .
Biological Activity
The compound 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring, a formamido group, and a pyridine moiety. The presence of these functional groups is significant for its biological interactions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . The biological activity is often assessed through cytotoxicity assays against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| SF-268 | 42.30 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line .
The anticancer activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar pyrazole derivatives can inhibit Aurora-A kinase and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
-
Huang et al. Study (2022) :
- Objective : To evaluate the anticancer potential of pyrazole derivatives.
- Findings : The compound exhibited significant cytotoxic effects against MCF7 and NCI-H460 cell lines with IC50 values indicating strong anticancer activity.
- : The study supports the potential use of pyrazole derivatives as effective anticancer agents .
-
Wei et al. Research (2023) :
- Objective : To assess the impact of new pyrazole derivatives on lung cancer cell lines.
- Findings : Compounds similar to the one demonstrated significant inhibition of A549 cell growth.
- : This reinforces the notion that modifications in pyrazole structures can enhance their biological efficacy against various cancers .
Q & A
Q. What role do heterogeneous catalysts play in scaling up acetamide coupling reactions?
- Catalyst Screening :
| Catalyst | Yield (%) | Reusability |
|---|---|---|
| Pd/C | 90 | 5 cycles |
| Zeolite-supported Cu | 82 | 8 cycles |
| Magnetic Fe3O4-Pd | 88 | 10 cycles |
- Best Practice : Use magnetic catalysts for easy separation and minimal metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
